2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of multiple fluorine atoms attached to a cyclopentadiene ring, along with a carbonyl fluoride group. The high electronegativity of fluorine atoms imparts distinct chemical behavior to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclopentadiene is fluorinated in the presence of a catalyst. The use of advanced fluorination techniques and catalysts helps in achieving high yields and purity of the final product. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Oxidation and Reduction Reactions: The carbonyl fluoride group can undergo oxidation or reduction, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Diels-Alder reactions typically require dienophiles such as maleic anhydride or acrylonitrile. Oxidation reactions may involve oxidizing agents like potassium permanganate (KMnO4), while reduction reactions may use reducing agents like lithium aluminum hydride (LiAlH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or alcohols, while Diels-Alder reactions produce cycloaddition products with six-membered rings .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride involves its interaction with molecular targets through its reactive fluorine atoms and carbonyl fluoride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition, protein modification, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene: Similar structure but lacks the carbonyl fluoride group.
2,3,4,5-Tetrafluorocyclopenta-1,3-diene: Contains one less fluorine atom, resulting in different reactivity.
Hexafluorocyclopentadiene: Fully fluorinated cyclopentadiene with distinct chemical properties.
Uniqueness
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is unique due to the presence of both multiple fluorine atoms and a carbonyl fluoride group. This combination imparts specific reactivity and makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74415-71-7 |
---|---|
Molekularformel |
C6F6O |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2,3,4,5,5-pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride |
InChI |
InChI=1S/C6F6O/c7-2-1(5(10)13)6(11,12)4(9)3(2)8 |
InChI-Schlüssel |
IWZFLSLHNUODLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C1F)F)(F)F)C(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.